N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]thiophene-2-carboxamide
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Overview
Description
N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a tetrazole ring, and a phenyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-2-carboxamide and 1-phenyl-1H-1,2,3,4-tetrazol-5-ylmethyl chloride.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80-100°C).
Catalysts: A base such as triethylamine (TEA) or pyridine may be used to facilitate the reaction.
Industrial Production Methods:
Scale-Up: The reaction can be scaled up using industrial reactors with precise temperature and pressure control to ensure consistent product quality.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form thiophene-2-carboxylic acid.
Reduction: The tetrazole ring can be reduced to form a hydrazine derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Thiophene-2-carboxylic acid.
Reduction: Tetrazolyl hydrazine derivatives.
Substitution: Bromophenyl or nitrophenyl derivatives.
Mechanism of Action
Target of Action
Tetrazoles, a key structural component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids . They are involved in a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Mode of Action
Tetrazoles are known to interact with their targets through receptor-ligand interactions . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for these interactions .
Pharmacokinetics
Tetrazolate anions, a component of this compound, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of the compound.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Thiophene-2-carboxamide: Lacks the tetrazole and phenyl groups.
1-phenyl-1H-1,2,3,4-tetrazole: Lacks the thiophene ring.
N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide: Similar structure but with a benzamide instead of thiophene-2-carboxamide.
Uniqueness: The combination of the thiophene ring, tetrazole ring, and phenyl group in this compound provides unique chemical and biological properties that distinguish it from similar compounds.
This compound's multifaceted nature makes it a valuable subject of study in various scientific disciplines
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c19-13(11-7-4-8-20-11)14-9-12-15-16-17-18(12)10-5-2-1-3-6-10/h1-8H,9H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVJXZLCOSUFPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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